molecular formula C23H17N3O5S B2867893 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-82-0

2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2867893
CAS No.: 632314-82-0
M. Wt: 447.47
InChI Key: YCJSYXBBVIAZDS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. The substituents—4,5-dimethylthiazole at position 2, a methyl group at position 7, and a 3-nitrophenyl group at position 1—impart unique electronic and steric properties. Its synthesis leverages a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, yielding high-purity products via crystallization without chromatography .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-11-7-8-17-16(9-11)20(27)18-19(14-5-4-6-15(10-14)26(29)30)25(22(28)21(18)31-17)23-24-12(2)13(3)32-23/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSYXBBVIAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions leading to the formation of the chromeno-pyrrole core. Recent studies have utilized various synthetic strategies including:

  • Reflux with formamide and carbon disulfide to form pyrano derivatives.
  • Diazotization reactions to introduce nitrophenyl groups.
  • Use of catalysts to enhance yield and specificity in the formation of desired products.

These synthetic approaches have been documented to produce a range of derivatives with varying biological activities.

Antimicrobial Properties

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), comparable to standard antibiotics like gentamicin .

Antioxidant Activity

Chromeno-pyrrole derivatives have also demonstrated antioxidant properties. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases .

Enzyme Inhibition

Recent studies have highlighted the role of these compounds as inhibitors of key enzymes involved in various biological processes:

  • PARP Inhibition : Some derivatives have been identified as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Pyrano Derivatives : A study reported that certain pyrano derivatives exhibited significant antibacterial activity and were effective in inhibiting bacterial growth in vitro .
  • Antioxidant Evaluation : Another research effort evaluated the antioxidant capacity of chromeno-pyrrole derivatives using DPPH radical scavenging assays, revealing promising results that support their use in health supplements .

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : The presence of functional groups in the structure allows for effective interaction with free radicals.
  • Enzyme Interaction : The compound's ability to bind to active sites on enzymes such as PARP suggests a mechanism for its inhibitory effects.

Summary Table

Biological ActivityObservationsReferences
AntibacterialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibits PARP activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Pyrrole-Dione Derivatives

The compound is part of a library of 223 analogs synthesized via the same multicomponent protocol . Key structural variations include:

Substituent Position Example Compound Key Differences Synthetic Yield
1-(Aryl) 1-(4-Ethoxy-3-methoxyphenyl) derivative Bulkier alkoxy groups reduce solubility; methoxy enhances electron-donating effects 60–75%
2-(Heterocyclic) 2-(Thiazole) vs. 2-(Pyrazole) derivatives Thiazole improves metabolic stability; pyrazole increases hydrogen-bonding capacity 70–85%
7-(Substituent) 7-Methyl vs. 7-Chloro derivatives Methyl enhances lipophilicity; chloro increases electrophilicity and reactivity 65–80%

The 3-nitrophenyl group in the target compound distinguishes it from analogs with electron-donating aryl groups (e.g., 4-ethoxy-3-methoxyphenyl in ), which exhibit higher solubility but lower electrophilic reactivity.

Heterocyclic Systems with Similar Frameworks

  • Thiadiazole Derivatives (e.g., 13a–13d ): Structure: Feature a thiadiazole core instead of a chromeno-pyrrole-dione. Synthesis: Require hydrazonoyl chlorides and longer reaction times (6 hours vs. 1–3 hours for the target compound).
  • Pyrazolo-Pyrimidine Derivatives (e.g., Compound 10 ) :

    • Structure : Contain fused pyrazole-pyrimidine rings with nitrile groups.
    • Electronic Profile : Higher electron deficiency due to dual nitrile substituents (IR νmax 1720 cm⁻¹ for C=O vs. 1182 cm⁻¹ for nitriles ).
    • Applications : Used in optoelectronics, contrasting with the medicinal focus of the target compound .

Key Research Findings

  • Synthetic Efficiency : The target compound’s one-pot synthesis (70–85% yield) outperforms multi-step protocols for thiadiazoles (60–70% yield) and pyrazolo-pyrimidines (55–75% yield) .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro) at position 1 enhance electrophilicity, critical for covalent binding to biological targets.
    • Methyl groups at positions 4 and 5 on the thiazole ring improve metabolic stability compared to unsubstituted analogs .
  • Scalability : The absence of chromatography in purification (vs. recrystallization-heavy methods for thiadiazoles ) makes the target compound’s synthesis industrially viable .

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